molecular formula C17H22N2O2 B12784037 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- CAS No. 139548-19-9

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl-

Cat. No.: B12784037
CAS No.: 139548-19-9
M. Wt: 286.37 g/mol
InChI Key: BTKYDHWMZTUHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is a six-membered ring containing nitrogen and oxygen atoms. The presence of ethyl, methoxy, and methyl groups, along with an amino substituent, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridinone Core: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-keto esters and amines under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the ethyl and methyl groups.

    Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinone ring or the amino group, potentially converting the compound into a more saturated derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an enzyme inhibitor or receptor modulator.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it useful in the treatment of diseases such as cancer or neurological disorders.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor by binding to the active site of enzymes, blocking substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-: Lacks the methoxy and methylphenyl groups, resulting in different reactivity and biological activity.

    2(1H)-Pyridinone, 5-ethyl-3-((phenyl)methyl)amino)-6-methyl-: Similar structure but without the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy and methylphenyl groups in 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-5-methylphenyl)methyl)amino)-6-methyl- enhances its chemical diversity and potential for specific interactions with biological molecules, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

139548-19-9

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-ethyl-3-[(2-methoxy-5-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-8-11(2)6-7-16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20)

InChI Key

BTKYDHWMZTUHMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC(=C2)C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.